molecular formula C14H10ClN5O B2494084 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide CAS No. 1421457-29-5

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide

Cat. No. B2494084
M. Wt: 299.72
InChI Key: DMFKRKLKYVPMOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridines and pyrimidines involves intricate chemical reactions, highlighting the complexity and versatility of these compounds. For instance, the synthesis of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines demonstrates a two-step process, leveraging late-stage elaboration through cyclocondensation and employing inexpensive reagents in a ligand-free Heck coupling. This methodology extends to the creation of pyrazolo[1,5-a]pyridines via a formal 1,3-dipolar cycloaddition, showcasing the adaptability of these synthetic strategies (Ducray et al., 2010).

Molecular Structure Analysis

The structural analysis of compounds similar to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide often involves advanced techniques like X-ray diffraction and density functional theory (DFT). These studies reveal detailed insights into bond lengths, angles, and the overall molecular geometry, affirming the compound's structural integrity and theoretical predictions (Pei Huang et al., 2020).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines and related compounds are subject to a range of chemical reactions, illustrating their reactivity and potential for diverse chemical modifications. For example, the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine underscores the compound's versatility, allowing for efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles (Wenjie Li et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The synthesis and characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analog with an imidazo[2,1-b]thiazole ring offer valuable insights into the intermolecular interactions and crystal packing, facilitated by Hirshfeld surface analysis (A. Dylong et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the compound's applications and performance. The catalyst-free reaction in water for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives highlights an environmentally benign method that emphasizes the compound's potential for green chemistry applications (Jun-hua Liu et al., 2012).

Scientific Research Applications

  • Synthesis and Characterization:

    • The compound N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide falls under the broader category of compounds that include 2-(1H-imidazol-1-yl)-pyrimidine derivatives. Research on these compounds involves their synthesis and X-ray characterization. Such studies often include evaluations of noncovalent interactions observed in the solid state and their interplay (Torres et al., 2012).
  • Antimicrobial Properties:

    • Compounds structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide have been explored for their antimicrobial properties. For instance, derivatives like 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide have shown antimicrobial action, indicating a potential area of application for related compounds (S. Ch, 2022).
  • Antineoplastic Activity:

    • The synthesis and antineoplastic (anti-cancer) activity of related compounds, such as benzimidazole condensed ring systems that include pyrimidine derivatives, have been studied. These compounds have shown varying degrees of activity against certain cancer cell lines, suggesting that N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide and its derivatives could have potential applications in cancer research (Abdel-Hafez, 2007).
  • Cytoprotective and Antiulcer Activities:

    • Research on pyrimidine derivatives has also encompassed their cytoprotective antiulcer activities. For example, 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives related to mepirizole and dulcerozine have shown potential in inhibiting ulcers in rats, indicating a possible therapeutic application of similar compounds in gastroenterology (Ikeda et al., 1996).

properties

IUPAC Name

2-chloro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-12-4-2-1-3-11(12)13(21)19-10-7-17-14(18-8-10)20-6-5-16-9-20/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFKRKLKYVPMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide

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